

A Spectroscopic Comparison of 3-Bromo-1,10-phenanthroline and Its Precursors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-1,10-phenanthroline**

Cat. No.: **B1279025**

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of the key compound **3-Bromo-1,10-phenanthroline** with its foundational precursor, 1,10-phenanthroline, and two common intermediates in its synthetic pathways: 1,10-phenanthroline-5,6-dione and 5-Nitro-1,10-phenanthroline. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource with supporting experimental data and protocols to aid in the identification, characterization, and utilization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy for **3-Bromo-1,10-phenanthroline** and its precursors.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	H-2	H-3	H-4	H-5	H-6	H-7	H-8	H-9
1,10- Phenanthroline	9.18 (dd)	7.58 (dd)	8.20 (dd)	7.75 (s)	7.75 (s)	8.20 (dd)	7.58 (dd)	9.18 (dd)
1,10- Phenanthroline- 5,6- dione	9.10 (dd)	7.70 (dd)	8.45 (dd)	-	-	8.45 (dd)	7.70 (dd)	9.10 (dd)
5-Nitro- 1,10- phenanthroline	9.25 (dd)	7.80 (dd)	8.40 (dd)	-	8.90 (s)	8.45 (dd)	7.85 (dd)	9.30 (dd)
3- Bromo- 1,10- phenanthroline	9.22 (d)	-	8.69 (d)	7.71 (m)	7.71 (m)	8.20 (dd)	7.71 (m)	9.22 (d)

Solvents for NMR data are typically CDCl_3 or DMSO-d_6 . Refer to specific experimental protocols for details.

Table 2: ^{13}C NMR Spectroscopic Data (ppm)

Compound	C-2	C-3	C-4	C-4a	C-5	C-6	C-6a	C-7	C-8	C-9	C-10a	C-10b
1,10- - Phe- nant- hroli- ne	150. 4	123. 4	136. 2	128. 8	126. 6	126. 6	128. 8	136. 2	123. 4	150. 4	145. 8	145. 8
1,10- - Phe- nant- hroli- ne- 5,6- dione	152. 1	125. 8	138. 0	130. 1	179. 5	179. 5	130. 1	138. 0	125. 8	152. 1	146. 5	146. 5
5- Nitr- o- 1,10- - phe- nant- hroli- ne	151. 5	124. 0	137. 1	129. 5	148. 0	122. 0	130. 5	137. 5	124. 5	152. 0	146. 0	146. 2
3- Bro- mo- 1,10- - phe- nant	150. 9	120. 8	135. 9	129. 7	127. 9	128. 8	128. 8	135. 1	123. 7	150. 7	146. 6	145. 7

hroli
ne

Table 3: FTIR Spectroscopic Data (cm⁻¹)

Compound	v(C=N)	v(C=C)	Aromatic C-H Stretch	Other Key Bands
1,10- Phenanthroline	~1586	~1615, 1500	~3050	Ring vibrations
1,10- Phenanthroline- 5,6-dione	~1575	~1561	~3061	v(C=O) ~1685
5-Nitro-1,10- phenanthroline	~1591	~1620	~3079	v(NO ₂) ~1530 (asym), ~1350 (sym)
3-Bromo-1,10- phenanthroline	~1580	~1600	~3055	v(C-Br) ~600- 500

Table 4: Mass Spectrometry Data (m/z)

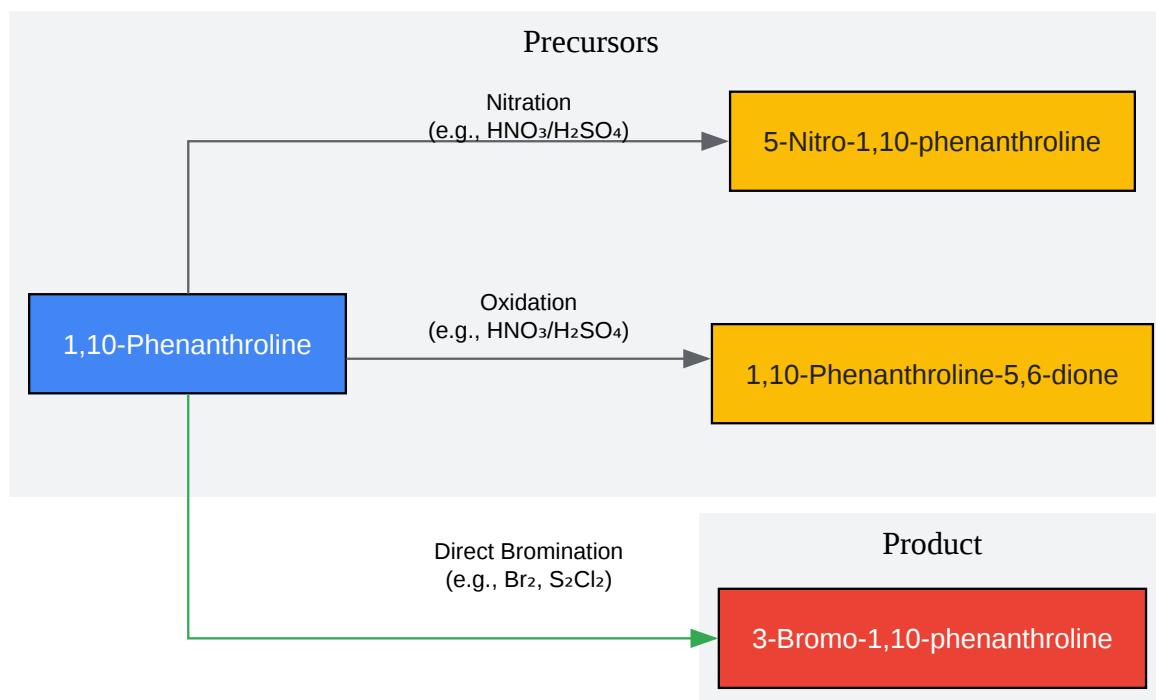

Compound	Molecular Formula	Molecular Weight	[M] ⁺ or [M+H] ⁺	Key Fragmentation Peaks
1,10- Phenanthroline	C ₁₂ H ₈ N ₂	180.21	180	154, 127
1,10- Phenanthroline- 5,6-dione	C ₁₂ H ₆ N ₂ O ₂	210.19	211	183, 155, 128
5-Nitro-1,10- phenanthroline	C ₁₂ H ₇ N ₃ O ₂	225.20	225	195, 179, 167
3-Bromo-1,10- phenanthroline	C ₁₂ H ₇ BrN ₂	259.10	259/261 (isotope pattern)	180, 153

Table 5: UV-Vis Spectroscopic Data (nm)

Compound	Solvent	$\lambda_{\text{max}} (\pi \rightarrow \pi)$	$\lambda_{\text{max}} (n \rightarrow \pi)$
1,10-Phenanthroline	Ethanol	~228, 265	~290
1,10-Phenanthroline-5,6-dione	Methanol	~230, 280	~310, 430
5-Nitro-1,10-phenanthroline	Ethanol	~235, 275	~330
3-Bromo-1,10-phenanthroline	Methanol	~232, 270	~295

Synthetic Pathway

The synthesis of **3-Bromo-1,10-phenanthroline** typically proceeds from 1,10-phenanthroline. The introduction of other functional groups, such as nitro or dione moieties, can be intermediate steps for further derivatization, although direct bromination is also common.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **3-Bromo-1,10-phenanthroline** from its primary precursor and common intermediates.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
- ^1H NMR Acquisition: Proton spectra were acquired with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Carbon spectra were acquired with proton decoupling. A spectral width of 200-250 ppm, a $45-60^\circ$ pulse angle, and a relaxation delay of 2-5 seconds were typically used. A larger number of scans was required compared to ^1H NMR to achieve adequate signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm^{-1} . Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
- Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution was further diluted and infused directly into the source. For EI, a small amount of the solid or a concentrated solution was introduced via a direct insertion probe.
- Acquisition: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol, methanol). This stock solution was then diluted to a concentration that resulted in an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Acquisition: A baseline was recorded using a cuvette containing the pure solvent. The sample solution was then placed in the sample beam path, and the absorbance was measured over a wavelength range of 200-800 nm.
- To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Bromo-1,10-phenanthroline and Its Precursors]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279025#spectroscopic-comparison-of-3-bromo-1-10-phenanthroline-and-its-precursors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com